Rocepafant

説明

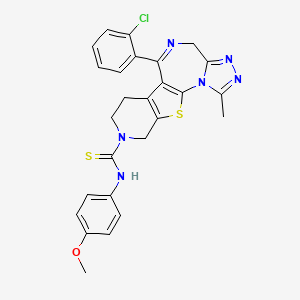

Structure

2D Structure

3D Structure

特性

CAS番号 |

132579-32-9 |

|---|---|

分子式 |

C26H23ClN6OS2 |

分子量 |

535.1 g/mol |

IUPAC名 |

9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |

InChI |

InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35) |

InChIキー |

WBGAFGNZNGJVNW-UHFFFAOYSA-N |

異性体SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl |

正規SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |

外観 |

Solid powder |

他のCAS番号 |

132579-32-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine BN 50730 BN-50730 BN50730 LAU 8080 LAU-8080 LAU8080 |

製品の起源 |

United States |

Foundational & Exploratory

The Role of PAF Antagonism in Inflammatory and Thrombotic Processes: A Technical Guide to Apafant (WEB 2086)

Disclaimer: Information regarding a specific platelet-activating factor (PAF) antagonist named "Rocepafant" is not publicly available in scientific literature or databases. Therefore, this guide utilizes Apafant (WEB 2086) , a well-characterized and extensively studied PAF receptor antagonist, as a representative compound to provide an in-depth technical overview for researchers, scientists, and drug development professionals.

Introduction to Platelet-Activating Factor and its Antagonism

Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. Its discovery unveiled a critical signaling molecule involved in inflammation, thrombosis, and allergic reactions. PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells.

The activation of the PAFR by PAF initiates a cascade of intracellular signaling events, leading to cellular responses such as platelet aggregation, degranulation, increased vascular permeability, and chemotaxis of inflammatory cells. Consequently, the development of PAFR antagonists has been a significant area of research for the potential treatment of a variety of inflammatory and thrombotic diseases, including asthma, sepsis, and ischemic injury. Apafant (WEB 2086) emerged from these efforts as a potent and selective antagonist of the PAF receptor.

Apafant (WEB 2086): A Representative PAF Receptor Antagonist

Apafant is a synthetic, orally active thieno-triazolodiazepine derivative that acts as a specific and competitive antagonist of the PAF receptor. It was developed to investigate the therapeutic potential of blocking PAF-mediated pathways.

Mechanism of Action

Apafant competitively inhibits the binding of PAF to its receptor on the cell surface. By occupying the receptor binding site, Apafant prevents the conformational changes in the PAFR necessary for G-protein coupling and the subsequent activation of downstream signaling pathways. This blockade effectively abrogates the physiological and pathological effects of PAF.

The primary signaling pathway initiated by PAF binding to its receptor involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The rise in intracellular calcium is a critical event in many PAF-induced cellular responses.

Figure 1: Simplified PAF signaling pathway and the inhibitory action of Apafant.

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies of Apafant.

Preclinical Data

| Parameter | Species/System | Value | Reference |

| In Vitro Activity | |||

| PAF Receptor Binding Affinity (Ki) | Human Platelets | 9.9 nM | [1] |

| Inhibition of PAF-induced Platelet Aggregation (IC50) | Human | 0.17 µM | [2] |

| Inhibition of PAF-induced Neutrophil Aggregation (IC50) | Human | 0.36 µM | [2] |

| In Vivo Activity | |||

| Inhibition of PAF-induced Hypotension (ED50) | Rat (i.v.) | 0.052 mg/kg | [2] |

| Inhibition of PAF-induced Bronchoconstriction (ED50) | Guinea Pig (p.o.) | 0.1 - 2.0 mg/kg | [2] |

| Inhibition of PAF-induced Bronchoconstriction (ED50) | Guinea Pig (i.v.) | 0.01 - 0.5 mg/kg |

Clinical Data: Inhibition of PAF-induced Platelet Aggregation in Healthy Volunteers

| Oral Dose of Apafant | Number of Subjects | Maximum Inhibition (%) | Time to Maximum Inhibition (hours) | Reference |

| 5 mg | 12 | 87 | 1 - 2 | |

| 30 mg | 12 | 98 | 1 - 2 | |

| 90 mg | 12 | 100 | 1 - 2 |

Experimental Protocols

Detailed methodologies for key experiments used to characterize PAF antagonists like Apafant are provided below.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation in vitro.

Materials:

-

Freshly drawn human venous blood collected into 3.8% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet-activating factor (PAF) solution.

-

Apafant (or other test antagonist) solution.

-

Saline solution (0.9% NaCl).

-

Platelet aggregometer.

Procedure:

-

Preparation of PRP and PPP: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

Standardization: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP. The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.

-

Antagonist Addition: Add a known concentration of Apafant or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).

-

Agonist-induced Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.

-

Data Acquisition: Record the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Analysis: The percentage of aggregation is calculated, and the inhibitory effect of the antagonist is determined by comparing the aggregation in the presence and absence of the compound. IC₅₀ values are calculated from dose-response curves.

Calcium Mobilization Assay

This assay measures the ability of a PAF antagonist to block the PAF-induced increase in intracellular calcium concentration.

Materials:

-

A suitable cell line expressing the PAF receptor (e.g., human platelets, neutrophils, or a recombinant cell line).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Platelet-activating factor (PAF) solution.

-

Apafant (or other test antagonist) solution.

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

-

Cell Preparation and Dye Loading: Harvest and wash the cells. Resuspend the cells in buffer and incubate with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in the dark at 37°C for 30-60 minutes.

-

Washing: After incubation, wash the cells to remove excess dye.

-

Plating: Dispense the dye-loaded cells into a black-walled, clear-bottom microplate.

-

Antagonist Incubation: Add varying concentrations of Apafant or vehicle control to the wells and incubate for a specified period.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

-

Agonist Addition and Signal Detection: Inject a solution of PAF into the wells and immediately begin recording the fluorescence intensity over time. The binding of PAF to its receptor will trigger a rapid increase in intracellular calcium, leading to a transient increase in fluorescence.

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The inhibitory effect of the antagonist is determined by comparing the ΔF in the presence and absence of the compound. IC₅₀ values can be determined from the dose-response relationship.

Figure 2: A generalized workflow for the discovery and development of a PAF antagonist.

Conclusion

Apafant (WEB 2086) serves as a valuable pharmacological tool for elucidating the role of platelet-activating factor in various physiological and pathophysiological conditions. As a potent and selective PAF receptor antagonist, its study has provided significant insights into the potential therapeutic applications of targeting the PAF signaling pathway. The data and experimental protocols presented in this guide offer a comprehensive overview for researchers in the field of drug discovery and development, highlighting the key assays and parameters for the characterization of PAF antagonists. While clinical trials with Apafant and other PAF antagonists in conditions like asthma have not consistently demonstrated significant efficacy, the foundational research with these compounds continues to inform our understanding of inflammatory and thrombotic diseases.

References

Rocepafant: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocepafant (BN 50730) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR). PAF is a highly active lipid mediator implicated in a multitude of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling cascades that mediate the diverse effects of PAF. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Primary Biological Target: Platelet-Activating Factor Receptor (PAFR)

The principal biological target of this compound is the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). PAFR is expressed on the surface of a wide variety of cell types, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells, which underscores the pleiotropic effects of its ligand, PAF. This compound acts as a competitive antagonist at this receptor, meaning it binds to the same site as PAF but does not elicit a biological response, thereby preventing PAF-mediated cellular activation.

Quantitative Data: Binding Affinity and Functional Inhibition

The efficacy of this compound as a PAFR antagonist is quantified by its binding affinity (Ki) and its ability to inhibit PAF-induced cellular responses (IC50). While specific Ki and IC50 values for this compound (BN 50730) are not as widely reported as for other PAF antagonists, the available data for structurally related compounds and the general class of PAF antagonists provide a strong indication of its potency. For instance, the related PAF antagonist BN 52021 demonstrates potent inhibition of PAF-induced effects.

Table 1: Comparative Inhibitory Activity of PAF Antagonists

| Compound | Assay | Species | IC50 / Ki | Reference |

| BN 52021 | PAF-induced platelet aggregation | Rabbit | IC50: 3.6 µM | [1] |

| BN 52021 | PAF-induced bronchoconstriction | Guinea Pig | - | [2] |

| BN-52021 | PAF-induced vascular permeability | Rat | - | [3] |

| WEB 2086 | Eosinophil infiltration | Guinea Pig | - | [2] |

Note: Specific quantitative data for this compound (BN 50730) is limited in the public domain. The data presented for related compounds illustrates the typical potency of this class of antagonists.

Signaling Pathways Modulated by this compound

By blocking the PAFR, this compound inhibits the initiation of a complex network of intracellular signaling pathways. Upon binding of PAF, the PAFR couples to at least two major G-protein families: Gq and Gi.

Gq-Mediated Pathway

Activation of the Gq protein by the PAFR leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3: Diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is a critical signal for a wide range of cellular responses, including platelet aggregation, smooth muscle contraction, and neurotransmitter release.

-

DAG: Remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a variety of protein substrates, leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (ERK, JNK, p38).

Gi-Mediated Pathway

The Gi protein-coupled pathway, upon activation by PAFR, leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), a key regulator of numerous cellular processes.

The following Graphviz diagram illustrates the signaling cascade initiated by PAF binding to its receptor, which is effectively blocked by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of PAF antagonists like this compound.

Platelet Aggregation Assay (In Vitro)

This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

Materials:

-

Human or rabbit platelet-rich plasma (PRP)

-

Platelet-activating factor (PAF)

-

This compound (or other PAF antagonist)

-

Saline solution

-

Platelet aggregometer

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP from red and white blood cells. The PRP is carefully collected.

-

Assay Performance: a. A sample of PRP is placed in the aggregometer cuvette and stirred at 37°C. b. A baseline light transmission is established. c. A solution of this compound at a known concentration (or vehicle control) is added to the PRP and incubated for a short period (e.g., 1-5 minutes). d. PAF is then added to induce platelet aggregation. e. The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

Data Analysis: The percentage of inhibition of aggregation by this compound is calculated by comparing the aggregation response in the presence of the antagonist to the control response (PAF alone). An IC50 value, the concentration of this compound that causes 50% inhibition, can be determined from a dose-response curve.

The following Graphviz diagram outlines the workflow for the platelet aggregation assay.

PAF-Induced Bronchoconstriction in Guinea Pigs (In Vivo)

This in vivo model assesses the ability of a PAF antagonist to inhibit the bronchoconstrictor effects of PAF in the airways.[4]

Materials:

-

Guinea pigs

-

Platelet-activating factor (PAF)

-

This compound (or other PAF antagonist)

-

Anesthetic

-

Ventilator

-

Pressure transducer to measure airway pressure

Procedure:

-

Animal Preparation: Guinea pigs are anesthetized and a tracheal cannula is inserted for artificial ventilation. A catheter is placed in a jugular vein for drug administration.

-

Baseline Measurement: Baseline airway pressure is recorded.

-

Drug Administration: this compound (or vehicle control) is administered intravenously or via aerosol.

-

PAF Challenge: After a predetermined time, a bolus of PAF is administered intravenously.

-

Measurement of Bronchoconstriction: The increase in airway pressure, indicative of bronchoconstriction, is continuously monitored and recorded.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the peak increase in airway pressure in the treated group to the control group. A dose-response relationship can be established to determine the effective dose.

The following Graphviz diagram illustrates the logical relationship in the in vivo bronchoconstriction model.

Conclusion

This compound is a specific antagonist of the PAF receptor, a key player in inflammatory and allergic responses. By competitively inhibiting PAFR, this compound effectively abrogates the downstream signaling pathways mediated by Gq and Gi proteins, thereby preventing the cellular responses triggered by PAF. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other PAF antagonists, which hold therapeutic potential for a range of inflammatory conditions. Further research is warranted to fully elucidate the quantitative pharmacology and clinical utility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Eosinophil recruitment into guinea pig lungs after PAF-acether and allergen administration. Modulation by prostacyclin, platelet depletion, and selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PAF increases vascular permeability in selected tissues: effect of BN-52021 and L-655,240 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interference of the Paf antagonist Ro 19-3704 with Paf and antigen-induced bronchoconstriction in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Rocepafant and Structurally Related Analogs as Platelet-Activating Factor Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Rocepafant and its closely related thienotriazolodiazepine analogs, Apafant (WEB2086) and Bepafant (WEB2170), on the Platelet-Activating Factor (PAF) receptor. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Core Tenets of this compound's In Vitro Activity

This compound and its analogs are potent and specific antagonists of the PAF receptor, a G-protein coupled receptor (GPCR) integral to various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] These synthetic compounds operate by competitively inhibiting the binding of the endogenous ligand, PAF, to its receptor, thereby blocking the downstream signaling cascades that mediate cellular responses.[1][3]

Quantitative Analysis of In Vitro Efficacy

The in vitro potency of these PAF receptor antagonists has been quantified through various assays, primarily radioligand binding studies and functional inhibition assays. The data presented below summarizes the key parameters, such as the equilibrium dissociation constant (KD), inhibitory constant (Ki), and the half-maximal inhibitory concentration (IC50), which collectively demonstrate the high-affinity binding and functional antagonism of these compounds.

| Compound | Assay Type | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| Apafant | Competition Binding | Human Platelets | [3H]PAF | KD | 15 | [4] |

| Apafant | Functional Assay | Human Platelets (PAF-induced aggregation) | - | IC50 | 170 | |

| Apafant | Functional Assay | Human Neutrophils (PAF-induced aggregation) | - | IC50 | 360 | |

| Apafant | Competition Binding | Guinea Pig Peritoneal Macrophages | [3H]Apafant | pKd | 8.22 | |

| Rupatadine | Competition Binding | Rabbit Platelet Membranes | [3H]WEB-2086 | Ki | 550 | |

| Rupatadine | Functional Assay | Washed Rabbit Platelets (PAF-induced aggregation) | - | pA2 | 6.68 | |

| Rupatadine | Functional Assay | Human Platelet-Rich Plasma (PAF-induced aggregation) | - | IC50 | 680 |

Key Experimental Protocols

The characterization of this compound and its analogs relies on standardized in vitro experimental protocols. The following sections detail the methodologies for the most critical assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its receptor.

Objective: To quantify the affinity (KD or Ki) of the antagonist for the PAF receptor.

General Procedure:

-

Membrane Preparation: Isolation of platelet membranes from human or rabbit blood, which are rich in PAF receptors.

-

Incubation: The prepared membranes are incubated with a constant concentration of a radiolabeled PAF receptor ligand (e.g., [3H]PAF or [3H]WEB-2086) and varying concentrations of the unlabeled antagonist (e.g., Apafant).

-

Separation: The reaction is terminated, and bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 is determined from this curve and can be converted to a Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay assesses the ability of an antagonist to inhibit the physiological response to PAF activation in platelets.

Objective: To determine the functional potency (IC50 or pA2) of the antagonist in inhibiting PAF-induced platelet aggregation.

General Procedure:

-

Platelet Preparation: Preparation of platelet-rich plasma (PRP) or washed platelets from human or animal blood.

-

Aggregation Measurement: Platelet aggregation is monitored using an aggregometer, which measures changes in light transmission through the platelet suspension.

-

Assay Protocol: The platelet suspension is pre-incubated with varying concentrations of the antagonist or vehicle control.

-

Stimulation: Aggregation is initiated by the addition of a sub-maximal concentration of PAF.

-

Data Analysis: The extent of platelet aggregation is recorded over time. The inhibitory effect of the antagonist is calculated as the percentage reduction in the maximum aggregation response compared to the control. Dose-response curves are then constructed to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Caption: PAF Receptor Signaling and Antagonism by this compound.

Caption: Workflow for Platelet Aggregation Inhibition Assay.

Conclusion

The in vitro data robustly support the characterization of this compound and its analogs as potent and selective antagonists of the PAF receptor. Their high binding affinity and effective inhibition of PAF-induced cellular responses in well-established assays underscore their potential as pharmacological tools and therapeutic candidates for PAF-mediated disorders. The detailed protocols and visual aids provided in this guide are intended to facilitate further research and development in this area.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Platelet-Activating Factor (PAF) Antagonists

A note on the requested topic "Rocepafant": Extensive searches for a compound named "this compound" did not yield any specific information. It is highly probable that the name is a misspelling of a drug belonging to the class of platelet-activating factor (PAF) antagonists, which often share the "-pafant" suffix. This guide will, therefore, provide a comprehensive overview of the pharmacokinetics and pharmacodynamics of PAF antagonists as a class, drawing on data from various investigational compounds within this category.

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAF-R).[1] Consequently, the development of PAF receptor antagonists has been an area of significant research interest for the potential treatment of various inflammatory and cardiovascular diseases.[2] This technical guide provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of this class of drugs, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics of PAF Antagonists

The pharmacokinetic profiles of PAF antagonists can vary significantly based on their chemical structure, which includes natural products, synthetic lipids, and small molecules.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | General Characteristics | Specific Examples |

| Absorption | Oral bioavailability is a key challenge for many PAF antagonists due to their lipophilic nature. Formulation strategies are often employed to enhance absorption. | Lexipafant: Investigated for the treatment of pancreatitis, it demonstrated variable oral absorption. |

| Distribution | High plasma protein binding is common. The volume of distribution can vary, influencing tissue penetration. | Data on specific tissue distribution is limited in publicly available literature. |

| Metabolism | Hepatic metabolism is the primary route of elimination for many synthetic PAF antagonists. The specific cytochrome P450 (CYP) enzymes involved can differ between compounds. | Apafant (WEB 2086): Undergoes hepatic metabolism. |

| Excretion | Metabolites are typically excreted in urine and/or feces. | The route and rate of excretion are compound-specific. |

Pharmacodynamics of PAF Antagonists

The primary pharmacodynamic effect of PAF antagonists is the competitive inhibition of the PAF receptor, thereby blocking the downstream signaling pathways activated by PAF.

Mechanism of Action

The binding of PAF to its receptor initiates a cascade of intracellular events, including the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C, ultimately leading to cellular responses such as platelet aggregation, neutrophil activation, and increased vascular permeability.[1]

PAF antagonists competitively bind to the PAF receptor, preventing the binding of PAF and inhibiting these downstream effects. The potency and specificity of this inhibition are key pharmacodynamic parameters.

Signaling Pathway of Platelet-Activating Factor (PAF) and the Site of Action of PAF Antagonists

Caption: PAF Signaling and Antagonist Intervention.

Experimental Protocols

Detailed experimental protocols for specific PAF antagonists are often proprietary. However, a general workflow for evaluating the pharmacokinetics and pharmacodynamics of a novel PAF antagonist is outlined below.

Preclinical Evaluation Workflow

This workflow illustrates the typical progression of studies to characterize a new chemical entity (NCE) intended as a PAF antagonist.

Experimental Workflow for Preclinical Evaluation of a PAF Antagonist

Caption: Preclinical to Clinical Workflow.

Conclusion

PAF antagonists represent a diverse class of compounds with the potential to treat a variety of inflammatory and thrombotic diseases. While early clinical trials with some PAF antagonists did not always meet their primary endpoints, research in this area continues. A thorough understanding of the pharmacokinetic and pharmacodynamic properties of these agents is crucial for the successful development of new and effective therapies. Future research will likely focus on developing compounds with improved oral bioavailability and optimized pharmacodynamic profiles, as well as on identifying patient populations most likely to benefit from PAF receptor antagonism.

References

- 1. Platelet Activating Factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in the Development of Platelet-Activating Factor Receptor (PAFr) Antagonists and Applications in the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Rocepafant: A Deep Dive into its Synthesis, Purification, and Mechanism of Action

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the synthesis and purification methods for Rocepafant, a potent Platelet-Activating Factor (PAF) receptor antagonist. This document details the intricate signaling pathways modulated by this compound and presents available data in a structured format to facilitate understanding and further research.

Introduction

This compound, also known as SDZ 64-412, is a synthetic molecule that has been investigated for its therapeutic potential in conditions mediated by Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. This compound exerts its effects by specifically antagonizing the PAF receptor, a G-protein coupled receptor (GPCR), thereby inhibiting the downstream signaling cascades initiated by PAF.

Signaling Pathways of the Platelet-Activating Factor Receptor

The Platelet-Activating Factor (PAF) receptor is a versatile GPCR that can couple to different G-protein subtypes, primarily Gq and Gi, to initiate a cascade of intracellular events. This compound, as a PAF receptor antagonist, blocks these signaling pathways.

Upon activation by PAF, the receptor undergoes a conformational change, enabling it to activate associated G-proteins.

Gq Signaling Pathway:

Activation of the Gq alpha subunit stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Gi Signaling Pathway:

The Gi alpha subunit, when activated, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP normally activates Protein Kinase A (PKA), so a reduction in cAMP levels leads to decreased PKA activity and a subsequent alteration in the phosphorylation state and activity of its target proteins.

Below are diagrams illustrating these key signaling pathways.

Synthesis and Purification of this compound

Detailed, publicly available information regarding the specific synthetic route and purification methods for this compound is limited. Pharmaceutical companies often maintain proprietary information on the manufacturing processes of their drug candidates. However, based on the chemical structure of this compound and general principles of organic synthesis and purification, a plausible synthetic and purification strategy can be outlined.

Chemical Structure

This compound

-

IUPAC Name: (S)-2-(acetyloxy)-3-[[2-(2-pyridinyl)ethyl]thio]propyl 2-[[2-(4-chlorophenyl)thiazol-4-yl]methyl]ethyl phosphate

-

Molecular Formula: C26H30ClN3O6PS2

-

Molecular Weight: 616.1 g/mol

Plausible Synthetic Workflow

A potential synthetic approach for a complex molecule like this compound would likely involve a multi-step synthesis, culminating in the coupling of key intermediates. A generalized workflow is depicted below.

Purification Methods

The purification of the final this compound product and its intermediates is critical to ensure high purity and remove any unreacted starting materials, byproducts, and reagents. Given the nature of the molecule, a combination of chromatographic techniques would likely be employed.

| Purification Technique | Description | Application in this compound Synthesis |

| Column Chromatography | A widely used method to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and elution with a mobile phase. | Purification of synthetic intermediates and the final crude product. Different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) would be used to achieve optimal separation. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique that uses high pressure to force the solvent through a column containing fine particles of the stationary phase. | Final purification of this compound to achieve high purity (e.g., >98%). Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) would be a suitable method.[1][2] |

| Crystallization | A technique used to purify solid compounds. The crude product is dissolved in a suitable solvent at a high temperature and then allowed to cool slowly, causing the pure compound to crystallize out. | Could be used for the purification of solid intermediates or the final product if it is a crystalline solid. |

Table 1: Potential Purification Methods for this compound and its Intermediates.

Quantitative Data

As of the latest available information, specific quantitative data such as reaction yields and purity levels for the synthesis of this compound are not publicly disclosed in scientific literature or patents. This information is typically proprietary to the developing pharmaceutical company.

Conclusion

References

Rocepafant (BN 50730): A Technical Overview of its Therapeutic Potential as a Platelet-Activating Factor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocepafant (also known as BN 50730) is a specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in a variety of inflammatory and allergic responses, making its antagonism a compelling therapeutic strategy for a range of pathologies. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its mechanism of action, preclinical findings, and the broader therapeutic context of PAF receptor antagonism. Due to the limited publicly available data specific to this compound, this document supplements known information with generalized experimental protocols and signaling pathway diagrams relevant to PAF receptor antagonists.

Introduction to Platelet-Activating Factor (PAF) and its Receptor

Platelet-Activating Factor (PAF) is a powerful signaling molecule involved in a wide array of physiological and pathological processes. Its effects are mediated through the G-protein coupled PAF receptor (PAFR). Upon binding to its receptor on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells, PAF triggers a cascade of intracellular events. This signaling is a critical component of inflammatory responses, allergic reactions, and hemostasis.

This compound (BN 50730): A Specific PAF Receptor Antagonist

This compound has been identified as a specific antagonist of the PAF receptor. By competitively binding to the PAFR, this compound blocks the binding of PAF and thereby inhibits the downstream signaling pathways that lead to inflammation, platelet aggregation, and other PAF-mediated effects.

Quantitative Data

| Parameter | Value | Reference |

| Compound Name | This compound | General scientific literature |

| Internal Code | BN 50730 | General scientific literature |

| Mechanism of Action | Platelet-Activating Factor (PAF) Receptor Antagonist | General scientific literature |

| Preclinical Models | Mouse models of learning and memory | [1] |

Signaling Pathways

The therapeutic potential of this compound lies in its ability to interrupt the signaling cascade initiated by PAF. The following diagram illustrates the general mechanism of PAF signaling and the point of intervention for a PAF receptor antagonist like this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are scarce in publicly accessible literature. However, based on general pharmacological practices for evaluating PAF receptor antagonists, the following outlines a typical preclinical experimental workflow.

General Preclinical Evaluation Workflow

References

Rocepafant: A Technical Guide for Investigating Inflammatory and Thrombotic Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocepafant (BN-50739) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation and thrombosis. By specifically blocking the PAF receptor, this compound serves as an invaluable tool for elucidating the intricate signaling pathways and cellular responses triggered by PAF. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in studying inflammatory and thrombotic responses, and a visual representation of the associated signaling pathways and experimental workflows.

Introduction to this compound and Platelet-Activating Factor

Platelet-Activating Factor (PAF) is a highly potent lipid signaling molecule that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR).[1][2][3] Activation of the PAFR on various cell types, including platelets, neutrophils, macrophages, and endothelial cells, initiates a cascade of intracellular events that contribute to inflammatory and thrombotic processes.[1][3] These processes include platelet aggregation, increased vascular permeability, and the recruitment and activation of leukocytes.

This compound is a synthetic antagonist that specifically binds to the PAFR, thereby preventing the binding of PAF and inhibiting its downstream effects. Its selectivity and potency make it an ideal pharmacological tool for dissecting the role of the PAF signaling pathway in various disease models.

Quantitative Data for this compound and Related PAF Antagonists

The following table summarizes key quantitative data for this compound and other relevant PAF receptor antagonists, providing a comparative overview of their potency.

| Compound | Parameter | Value | Species/System | Reference |

| This compound (BN-50739) | IC50 (PAF-induced platelet aggregation) | 0.2 - 1 x 10-7 M | In vitro (unspecified) | |

| Apafant (WEB 2086) | Kd (PAF receptor binding) | 15 nM | Human Platelets | |

| Apafant (WEB 2086) | IC50 (PAF-induced platelet aggregation) | 170 nM | Human Platelets | |

| Apafant (WEB 2086) | IC50 (PAF-induced neutrophil aggregation) | 360 nM | Human Neutrophils |

Signaling Pathways

The binding of PAF to its Gq-protein coupled receptor initiates a well-defined signaling cascade. This compound, by blocking this initial step, prevents the activation of these downstream pathways.

PAF Receptor Signaling Cascade

The diagram below illustrates the primary signaling pathway activated by PAF binding to its receptor.

Caption: PAF Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study inflammatory and thrombotic responses.

In Vitro Platelet Aggregation Assay

This protocol is used to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.

Materials:

-

This compound (BN-50739)

-

Platelet-Activating Factor (PAF)

-

Human whole blood

-

3.2% Sodium Citrate

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

Aggregometer

Procedure:

-

Blood Collection: Draw human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay:

-

Pre-warm the PRP to 37°C.

-

Add a specific volume of PRP to a cuvette with a stir bar.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).

-

Add a submaximal concentration of PAF to induce aggregation.

-

Record the change in light transmittance for 5-10 minutes using the aggregometer.

-

-

Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value of this compound.

In Vivo Model of PAF-Induced Inflammation

This protocol describes a method to induce a localized inflammatory response using PAF and to assess the effect of this compound. This protocol is adapted from a thermal injury model where PAF is a key mediator.

Materials:

-

This compound (BN-50739)

-

Platelet-Activating Factor (PAF)

-

Male Wistar rats (or other suitable animal model)

-

Anesthetic (e.g., pentobarbital sodium)

-

Saline

-

Evans Blue dye (for vascular permeability assessment)

-

Tissue collection and processing reagents (for histology and cytokine analysis)

Procedure:

-

Animal Preparation: Anesthetize the rats according to approved animal care protocols.

-

This compound Administration: Administer this compound (e.g., intravenously or intraperitoneally) at a predetermined dose and time point before the inflammatory challenge. A control group should receive the vehicle.

-

Inflammatory Challenge: Inject a sterile solution of PAF subcutaneously into a specific site (e.g., the paw or dorsal skin) to induce a localized inflammatory response.

-

Assessment of Inflammation:

-

Vascular Permeability: At a specific time point after PAF injection, intravenously inject Evans Blue dye. After a circulation period, sacrifice the animals and excise the inflamed tissue. Quantify the extravasated dye to measure changes in vascular permeability.

-

Edema: Measure the paw volume or tissue swelling at regular intervals using a plethysmometer or calipers.

-

Histology: Collect the inflamed tissue, fix in formalin, and process for histological examination to assess leukocyte infiltration and tissue damage.

-

Cytokine Analysis: Homogenize the inflamed tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or other immunoassays.

-

In Vivo Model of Arterial Thrombosis

This protocol outlines a ferric chloride-induced arterial thrombosis model to evaluate the antithrombotic effects of this compound.

Materials:

-

This compound (BN-50739)

-

Ferric Chloride (FeCl₃)

-

Male Sprague-Dawley rats (or other suitable animal model)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments

-

Doppler flow probe

Procedure:

-

Animal Preparation: Anesthetize the rats and surgically expose the carotid artery.

-

This compound Administration: Administer this compound or vehicle control intravenously.

-

Thrombosis Induction:

-

Place a Doppler flow probe around the carotid artery to measure baseline blood flow.

-

Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the artery for a few minutes.

-

-

Monitoring and Data Collection:

-

Continuously monitor blood flow using the Doppler probe.

-

Record the time to occlusion (the time it takes for blood flow to cease).

-

-

Data Analysis: Compare the time to occlusion in the this compound-treated group to the control group to determine the antithrombotic efficacy.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of PAF in inflammation and thrombosis using this compound.

Caption: A typical experimental workflow using this compound.

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of Platelet-Activating Factor in inflammatory and thrombotic processes. Its high specificity and potency allow for the precise dissection of the PAF receptor signaling pathway and its contribution to various pathophysiological conditions. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of inflammation and thrombosis and the development of novel therapeutic strategies.

References

Unveiling the Off-Target Profile of Rocepafant: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Rocepafant (BN 50730) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and allergic responses. While its on-target activity is well-established, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide synthesizes the available, albeit limited, information on the off-target profile of this compound, providing insights into its broader pharmacological interactions.

Summary of Off-Target and On-Target Interactions

Currently, publicly available data on a broad, systematic off-target screening of this compound against a wide panel of receptors, enzymes, and ion channels is scarce. The primary focus of existing research has been on its high affinity and specificity for the PAF receptor. However, some studies suggest potential interactions with the central nervous system (CNS).

| Target Class | Specific Target | Interaction Type | Quantitative Data (Affinity/Potency) | Potential Implication |

| Primary Target | Platelet-Activating Factor (PAF) Receptor | Antagonist | High affinity (specific values not consistently reported in publicly accessible literature) | Anti-inflammatory, anti-allergic effects |

| Potential Off-Target | Central Nervous System (CNS) targets | Unspecified | Indirect evidence from in-vivo studies; no direct binding data available. | Neurological effects |

Central Nervous System Effects: An Area for Further Investigation

While direct binding data is not available, preclinical studies have indicated that this compound can cross the blood-brain barrier and exert effects on the central nervous system. A study in mice demonstrated that this compound (BN-50730) administration influenced learning and memory, suggesting an interaction with neuronal pathways.[1] The precise molecular targets within the CNS responsible for these effects remain to be elucidated through dedicated receptor binding and functional assays.

Logical Relationship of this compound's CNS Effects

Caption: this compound's potential impact on the central nervous system.

Experimental Methodologies for Target Investigation

To thoroughly characterize the off-target profile of this compound, a tiered experimental approach is recommended. This would involve initial broad screening followed by more focused functional assays.

Experimental Workflow for Off-Target Profiling

Caption: A phased approach to identify and characterize this compound's off-target effects.

Key Experimental Protocols

Radioligand Binding Assays:

-

Objective: To determine the binding affinity of this compound to a wide range of molecular targets.

-

General Protocol:

-

Prepare cell membranes or recombinant proteins expressing the target of interest.

-

Incubate the membranes/proteins with a specific radiolabeled ligand for the target in the presence of varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand using filtration.

-

Quantify the radioactivity of the bound ligand using scintillation counting.

-

Calculate the inhibition constant (Ki) for this compound by analyzing the competition binding curves.

-

Cell-Based Functional Assays (Example: cAMP Assay for GPCRs):

-

Objective: To determine the functional consequence (agonist, antagonist, or inverse agonist activity) of this compound binding to an identified off-target G-protein coupled receptor (GPCR).

-

General Protocol:

-

Culture cells stably or transiently expressing the GPCR of interest.

-

Treat the cells with varying concentrations of this compound, either alone (to test for agonist activity) or in combination with a known agonist for the receptor (to test for antagonist activity).

-

Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).

-

Analyze the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Signaling Pathways of the Primary Target: PAF Receptor

This compound's primary mechanism of action is the blockade of signaling pathways activated by the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor.

PAF Receptor Signaling Pathways

Caption: Simplified overview of the PAF receptor signaling cascade inhibited by this compound.

Conclusion and Future Directions

The current understanding of this compound's off-target effects is incomplete. While its specificity for the PAF receptor is a key feature, the observed CNS effects warrant a more detailed investigation into its interactions with neurological targets. A comprehensive off-target screening program, employing a combination of binding and functional assays, is essential to build a complete pharmacological profile of this compound. This will not only enhance the understanding of its safety profile but may also uncover novel therapeutic applications. For drug development professionals, a proactive approach to characterizing off-target activities is paramount for mitigating risks and ensuring the successful clinical translation of promising therapeutic candidates like this compound.

References

Methodological & Application

Determining the Dose-Response Curve of Rocepafant: Application Notes and Protocols for Researchers

Introduction

Rocepafant (BN 50730) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a highly active lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the G-protein coupled PAF receptor (PAFR).[2][3] Antagonism of this receptor is a key therapeutic strategy for a variety of inflammatory conditions. These application notes provide detailed protocols for determining the dose-response curve of this compound, enabling researchers to quantify its potency and efficacy in both in vitro and in vivo settings.

Data Presentation: In Vitro and In Vivo Potency of PAF Receptor Antagonists

| Compound | Assay | Species | Parameter | Value |

| Apafant (WEB 2086) | PAF Receptor Binding | Human | Kᵢ | 9.9 nM[4] |

| [³H]PAF Displacement | Human Platelets | Kₐ | 15 nM[5] | |

| PAF-induced Platelet Aggregation | Human | IC₅₀ | 170 nM | |

| PAF-induced Neutrophil Aggregation | Human | IC₅₀ | 360 nM | |

| PAF-induced Bronchoconstriction | Guinea Pig | ED₅₀ (i.v.) | 0.018 mg/kg | |

| PAF-induced Bronchoconstriction | Guinea Pig | ED₅₀ (p.o.) | 0.07 mg/kg | |

| PAF-induced Hypotension | Rat | - | Dose-dependent inhibition (0.001-0.1 mg/kg i.v.) | |

| Bepafant (WEB 2170) | [³H]PAF Displacement | Human Platelets | Kₐ | 16 nM |

| PAF-induced Platelet Aggregation | Human | IC₅₀ | 310 nM | |

| PAF-induced Neutrophil Aggregation | Human | IC₅₀ | 830 nM | |

| PAF-induced Bronchoconstriction | Guinea Pig | ED₅₀ (i.v.) | 0.007 mg/kg | |

| PAF-induced Bronchoconstriction | Guinea Pig | ED₅₀ (p.o.) | 0.021 mg/kg | |

| S-Bepafant | [³H]PAF Displacement | Human Platelets | Kₐ | 14 nM |

| PAF-induced Platelet Aggregation | Human | IC₅₀ | 350 nM | |

| PAF-induced Bronchoconstriction | Guinea Pig | ED₅₀ (i.v.) | 0.004 mg/kg | |

| PAF-induced Bronchoconstriction | Guinea Pig | ED₅₀ (p.o.) | 0.018 mg/kg |

Signaling Pathway

The following diagram illustrates the signaling pathway of the Platelet-Activating Factor (PAF) receptor.

Experimental Protocols

In Vitro: Platelet Aggregation Assay

This protocol describes the determination of this compound's inhibitory effect on PAF-induced human platelet aggregation using light transmission aggregometry.

1. Materials and Reagents:

-

This compound

-

Platelet-Activating Factor (PAF)

-

Human whole blood from healthy, consenting donors

-

3.8% (w/v) Sodium Citrate

-

Saline solution (0.9% NaCl)

-

Bovine Serum Albumin (BSA)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Aggregometer and cuvettes with stir bars

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

3. Experimental Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in saline.

-

Prepare a stock solution of PAF in saline containing 0.25% BSA.

-

Place 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 5 minutes.

-

Add 50 µL of the this compound dilution (or vehicle control) to the PRP and incubate for 2 minutes.

-

Initiate platelet aggregation by adding a pre-determined concentration of PAF (typically the EC₅₀ concentration for aggregation).

-

Record the change in light transmission for 5-10 minutes.

-

The percentage of aggregation is calculated with PPP as 100% aggregation and PRP as 0%.

4. Data Analysis:

-

Construct a dose-response curve by plotting the percentage inhibition of platelet aggregation against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation) using non-linear regression analysis.

In Vivo: PAF-Induced Hypotension in Rats

This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in a rat model of PAF-induced hypotension.

1. Animals:

-

Male Sprague-Dawley rats (250-300g)

2. Materials and Reagents:

-

This compound

-

Platelet-Activating Factor (PAF)

-

Anesthetic (e.g., sodium pentobarbital)

-

Heparinized saline

-

Catheters

-

Pressure transducer and data acquisition system

3. Surgical Procedure:

-

Anesthetize the rats.

-

Cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

-

Connect the arterial catheter to a pressure transducer to record mean arterial pressure (MAP).

-

Allow the animal to stabilize for at least 30 minutes.

4. Experimental Protocol:

-

Administer this compound (or vehicle control) intravenously or orally at various doses.

-

After a pre-determined time (e.g., 15 minutes for i.v. or 60 minutes for p.o. administration), induce hypotension by administering a bolus i.v. injection of PAF (e.g., 1 µg/kg).

-

Continuously monitor and record the MAP for at least 30 minutes post-PAF injection.

5. Data Analysis:

-

Calculate the maximum decrease in MAP from baseline for each animal.

-

Determine the percentage inhibition of the PAF-induced hypotensive response for each dose of this compound.

-

Construct a dose-response curve and calculate the ED₅₀ value (the dose of this compound that produces 50% of the maximum inhibitory effect).

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the dose-response curve of a PAF receptor antagonist.

References

- 1. Effects of BN-50730 (PAF receptor antagonist) and physostigmine (AChE inhibitor) on learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pardon Our Interruption [opnme.com]

Application Notes and Protocols for Rocepafant Administration in Collagen-Induced Arthritis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen-induced arthritis (CIA) is a widely utilized preclinical animal model that recapitulates many of the pathological features of human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion. This model is instrumental in the evaluation of novel therapeutic agents for RA. Rocepafant (BN 50730) is a specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in inflammatory and immunological responses, and its role in the pathogenesis of arthritis is an area of active investigation. These application notes provide a comprehensive overview of the administration of this compound in CIA models, including detailed experimental protocols, a summary of its effects on disease parameters, and a depiction of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a murine model of collagen-induced arthritis.

Table 1: Effect of this compound on Clinical and Histological Parameters in a Murine CIA Model

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 40) | Mean Knee Joint Diameter (mm) (Day 40) | Mean Knee Joint Diameter (mm) (Day 70) | Mean Inflammation Score (Day 70) |

| Vehicle Control | - | 2.8 ± 0.4 | 2.8 ± 0.4 | Enlarged | 2.5 ± 0.2 |

| This compound | 0.3 | Not Reported | Not Reported | Not Reported | Not Reported |

| This compound | 1 | Not Reported | Not Reported | Normal | Not Reported |

| This compound | 3 | 2.1 ± 0.2 | 2.1 ± 0.2 | Normal | 0.1 ± 0.1* |

*p < 0.01 compared to vehicle control. Data extracted from a study on collagen-induced arthritis in mice, where treatment was administered daily from 3 days before arthritis induction to 70 days after.

Experimental Protocols

I. Induction of Collagen-Induced Arthritis (CIA) in Mice

This protocol describes a common method for inducing arthritis in susceptible mouse strains, such as DBA/1.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine or chicken type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

Syringes and needles (26-30 gauge)

Procedure:

-

Preparation of Collagen Emulsion (Day 0):

-

Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

-

Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA). To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by a three-way stopcock. Forcefully push the contents back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed in water.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a 1:1 emulsion of the type II collagen solution (2 mg/mL) with Incomplete Freund's Adjuvant (IFA) using the same method as in step 1.

-

Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.

-

-

Monitoring of Arthritis Development:

-

Beginning around day 24, monitor the mice daily for the onset and severity of arthritis.

-

Clinical signs include erythema (redness) and edema (swelling) of the paws.

-

II. This compound Administration

This protocol outlines the preparation and administration of this compound to mice with CIA.

Materials:

-

This compound (BN 50730)

-

Vehicle (e.g., 0.1% Tween-20 in saline)

-

Gavage needles or appropriate injection supplies

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

On each day of administration, dilute the stock solution to the desired final concentrations (e.g., 0.3, 1, and 3 mg/kg). The volume of administration should be consistent for all animals (e.g., 100 µL).

-

-

Administration:

-

Administer the prepared this compound solution or vehicle to the respective groups of mice once daily.

-

The route of administration can be oral gavage or intraperitoneal injection, depending on the experimental design. The referenced study utilized daily administration from 3 days prior to arthritis induction up to 70 days post-induction.

-

III. Assessment of Arthritis Severity

Multiple parameters can be used to quantify the severity of arthritis in the CIA model.

1. Clinical Arthritis Score:

-

Visually inspect each paw and assign a score based on the degree of inflammation. A common scoring system is as follows:

-

0 = No evidence of erythema or swelling.

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint.

-

2 = Erythema and mild swelling extending from the ankle to the tarsals.

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits.

-

-

The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).

2. Paw Swelling/Thickness:

-

Measure the thickness of the hind paws or the diameter of the ankle/knee joints using a digital caliper.

-

Measurements should be taken at regular intervals throughout the study.

3. Histopathological Analysis:

-

At the end of the study, euthanize the mice and collect the joints.

-

Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and pannus formation.

-

Stain with Safranin O to evaluate cartilage damage and proteoglycan loss.

-

Score the histological sections for the severity of inflammation, cartilage destruction, and bone erosion.

Visualizations

Experimental Workflow for this compound in CIA Model

Caption: Experimental workflow for evaluating this compound in a collagen-induced arthritis model.

Signaling Pathway of PAF in Arthritis and the Role of this compound

Caption: PAF receptor signaling in arthritis and the inhibitory action of this compound.

Conclusion

This compound, as a PAF receptor antagonist, has demonstrated efficacy in reducing the clinical and histological signs of arthritis in the murine CIA model. The provided protocols offer a framework for conducting similar preclinical studies to further investigate the therapeutic potential of PAF receptor antagonism in rheumatoid arthritis. The visualization of the experimental workflow and the underlying signaling pathway serves to clarify the experimental design and the mechanism of action of this compound. Further research is warranted to explore the full dose-response relationship and the impact on a broader range of inflammatory mediators.

Application Notes and Protocols for Rocepafant in Acetylcholine-Mediated Memory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine (ACh) is a critical neurotransmitter implicated in various cognitive functions, most notably learning and memory.[1][2][3] The cholinergic system's modulation of synaptic plasticity is a key area of research in understanding the cellular basis of memory.[4] Platelet-activating factor (PAF), a potent phospholipid mediator, has emerged as a significant modulator of neuronal function and is implicated in the pathophysiology of brain injury.[5] Evidence suggests a direct interaction between the PAF and cholinergic systems, where PAF can inhibit the release of acetylcholine in key brain regions like the cortex and hippocampus. This inhibition is mediated by the PAF receptor and can be blocked by PAF receptor antagonists.

Rocepafant (SDZ 64-412) is a potent and specific PAF receptor antagonist. By blocking the inhibitory effect of endogenous PAF on acetylcholine release, this compound can be a valuable pharmacological tool to investigate the nuanced roles of the cholinergic system in memory formation, consolidation, and retrieval. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in such studies.

Mechanism of Action

This compound is a trimethoxyphenylethylphenyl imidazo[2,1-a] isoquinoline derivative that acts as a competitive antagonist at the PAF receptor. It has been shown to inhibit PAF-induced human platelet aggregation and antagonize the binding of radiolabeled PAF to its receptors on human platelet membranes. In the context of neuroscience, by blocking the PAF receptor, this compound is hypothesized to disinhibit acetylcholine release, thereby potentiating cholinergic neurotransmission in brain regions crucial for memory, such as the hippocampus.

Data Presentation

The following tables summarize the key quantitative data for this compound (SDZ 64-412) based on available literature.

Table 1: In Vitro Activity of this compound (SDZ 64-412)

| Parameter | Species | Assay | Value | Reference |

| IC50 | Human | PAF-induced platelet aggregation | 60 nM | |

| IC50 | Human | [3H]PAF receptor binding (platelet membranes) | 60 nM |

Table 2: In Vivo Efficacy of this compound (SDZ 64-412)

| Effect | Species | Route of Administration | ED50 | Reference |

| Inhibition of PAF-induced hypotension | Rat | Intravenous (i.v.) | 0.23 mg/kg | |

| Inhibition of PAF-induced hypotension | Rat | Oral (p.o.) | 13 mg/kg | |

| Inhibition of PAF-induced bronchoconstriction | Guinea Pig | Oral (p.o.) | 4.2 mg/kg | |

| Inhibition of PAF-induced hemoconcentration | Guinea Pig | Oral (p.o.) | 5.0 mg/kg | |

| Inhibition of PAF-induced hypotension | Dog | Oral (p.o.) | 5.1 mg/kg | |

| Protection against PAF-induced lethality | Mouse | Oral (p.o.) | 20 mg/kg (improved survival from 25% to 77%) |

Mandatory Visualizations

Caption: Signaling pathway illustrating this compound's mechanism of action.

Caption: Experimental workflow for studying this compound's effect on memory.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Spatial Memory using the Morris Water Maze

Objective: To assess the impact of this compound on spatial learning and memory in rodents.

Materials:

-

This compound (SDZ 64-412)

-

Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

-

Male Wistar rats (250-300g)

-

Morris Water Maze apparatus (circular pool, escape platform, tracking software)

-

Standard laboratory equipment (syringes, gavage needles, etc.)

Methodology:

-

Animal Acclimatization: House rats in a controlled environment (12h light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.

-

Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. For oral administration, a dose of 13 mg/kg can be used as a starting point based on in vivo efficacy data.

-

Experimental Groups:

-

Group 1: Vehicle control

-

Group 2: this compound (13 mg/kg, p.o.)

-

(Optional) Group 3: Scopolamine (Amnesia model) + Vehicle

-

(Optional) Group 4: Scopolamine + this compound

-

-

Administration: Administer this compound or vehicle orally 60 minutes before the start of the behavioral testing.

-

Morris Water Maze Protocol:

-

Acquisition Phase (4 days):

-

Four trials per day for each rat.

-

The escape platform is hidden beneath the water surface in a fixed location.

-

The starting position is varied for each trial.

-

Record the escape latency (time to find the platform) and path length.

-

If a rat fails to find the platform within 60 seconds, guide it to the platform.

-

-

Probe Trial (Day 5):

-

Remove the escape platform.

-

Allow the rat to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

-

Data Analysis: Analyze escape latency and path length during the acquisition phase using a repeated-measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.

Protocol 2: Measuring Acetylcholine Release in the Hippocampus following this compound Administration using In Vivo Microdialysis

Objective: To determine if this compound administration leads to an increase in extracellular acetylcholine levels in the hippocampus.

Materials:

-

This compound (SDZ 64-412)

-

Vehicle

-

Male Sprague-Dawley rats (280-350g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2mm membrane)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine and choline analysis

-

Artificial cerebrospinal fluid (aCSF)

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the dorsal hippocampus.

-

Allow the rat to recover for at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Allow for a stabilization period of at least 60 minutes.

-

Collect baseline dialysate samples (e.g., every 20 minutes for 1 hour).

-

-

This compound Administration: Administer this compound (e.g., 0.23 mg/kg, i.v., or 13 mg/kg, p.o.) or vehicle.

-

Sample Collection: Continue collecting dialysate samples for at least 2 hours post-administration.

-

Neurochemical Analysis:

-

Analyze the dialysate samples for acetylcholine and choline concentrations using HPLC-ECD.

-

-

Data Analysis: Express acetylcholine levels as a percentage of the baseline average. Use a repeated-measures ANOVA to compare the effects of this compound and vehicle over time.

Conclusion

This compound presents a promising tool for elucidating the role of the PAF-acetylcholine interaction in memory processes. The provided protocols offer a framework for investigating its effects on both behavioral and neurochemical endpoints. Researchers are encouraged to optimize dosages and experimental parameters based on their specific research questions and animal models. Further studies utilizing this compound could provide valuable insights into the complex interplay between inflammatory mediators and cholinergic signaling in both normal cognitive function and neurodegenerative disorders.

References

- 1. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholine: a neurotransmitter for learning and memory? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholine and noradrenaline differentially regulate hippocampus-dependent spatial learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAF receptor | Platelet-activating factor receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Biological effects of the orally active platelet activating factor receptor antagonist SDZ 64-412 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying G-Protein-Coupled Receptors Using PAF Receptor Antagonists

Introduction

G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a multitude of physiological processes, making them major drug targets[1][2][3]. The Platelet-Activating Factor (PAF) receptor is a GPCR that plays a significant role in inflammatory and thrombotic responses[4][5]. PAF receptor antagonists, such as those from the thieno-triazolodiazepine class, are invaluable tools for studying the signaling pathways and physiological roles of this receptor. These antagonists competitively inhibit the binding of PAF to its receptor, thereby blocking downstream signaling cascades. This document provides an overview of the application of these antagonists in GPCR research, including quantitative data and detailed experimental protocols.

Mechanism of Action

PAF receptor antagonists like Apafant and S-Bepafant are potent and specific inhibitors of the PAF receptor. Upon binding of the agonist PAF, the PAF receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. This typically involves the Gq/11 and Gi/o pathways. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of PAF, these antagonists prevent the initiation of these signaling cascades.

Quantitative Data